Cistifolin

Description

Discovery and Initial Isolation from Botanical Sources

Cistifolin was first identified and isolated through systematic studies of plant extracts. Two notable botanical sources where this compound has been detected and extracted are Eupatorium purpureum and Baccharis salicifolia.

Eupatorium purpureum, commonly known as Gravel Root or Joe Pye weed, has a history of use in traditional medicine, particularly for conditions related to the urinary system and as an anti-rheumatic herb. herbalreality.comunl.edu During routine screening of medicinal plants for inhibitors of cell adhesion, the crude ethanolic extract of the rhizome of Eupatorium purpureum was found to be a potent inhibitor of certain beta 1 and beta 2 integrin-mediated cell adhesions. nih.govnih.gov The active principle responsible for this inhibitory activity was subsequently isolated and identified as this compound. nih.govresearchgate.netherbalanalysis.co.uk This isolation from Gravel Root highlighted this compound as a key constituent potentially contributing to the plant's traditional anti-rheumatic properties. herbalreality.com

This compound has also been identified as a natural compound primarily derived from the plant Baccharis salicifolia. smolecule.com The genus Baccharis is widely distributed and various species have been used in traditional medicine for treating a range of conditions. nih.govscispace.com While the provided search results mention the extraction and isolation of various compounds, including flavonoids, from Baccharis species like Baccharis prunifolia, Baccharis trinervis, and Baccharis zumbadorensis for antifungal activity, this compound is specifically noted as being derived from Baccharis salicifolia. smolecule.comnih.govscispace.com Extraction methods for compounds from Baccharis species typically involve using solvents like dichloromethane (B109758) and methanol. nih.govscispace.com

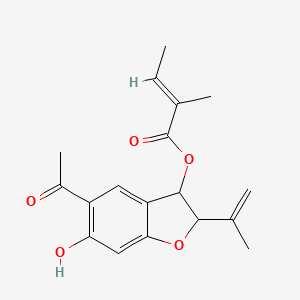

Chemical Classification and Structural Features (as a Benzofuran (B130515) Derivative/Flavonoid)

Chemically, this compound is classified as a flavonoid and is characterized by a unique structure that includes a benzofuran moiety. smolecule.com A benzofuran is a chemical compound containing a benzene (B151609) ring fused to a furan (B31954) ring. ctdbase.org

The molecular formula for this compound is C₁₈H₂₀O₅, and its molecular weight is 316.3 g/mol . smolecule.com Its IUPAC name is (5-acetyl-6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-3-yl) (E)-2-methylbut-2-enoate. smolecule.com this compound is also known by the synonym 5-acetyl-6-hydroxy-2,3-dihydro-2-isopropenyl-3-tiglinoyloxybenzofuran. smolecule.com

The presence of the benzofuran structure distinguishes this compound and contributes to distinct biological activities not necessarily found in typical flavonoids. smolecule.com

Evolution of Research Paradigms and Early Findings

Early research into this compound focused on isolating and identifying the compound from traditional medicinal plants and investigating its biological effects, particularly those related to the traditional uses of the source plants. The identification of this compound as the active principle in Eupatorium purpureum responsible for inhibiting integrin-mediated cell adhesion marked a significant early finding. nih.govresearchgate.netherbalanalysis.co.uk

Studies demonstrated that this compound could inhibit integrin-dependent cell-cell and cell-protein interactions in vitro with EC₅₀ values between 7-20 micrograms/ml. nih.gov Furthermore, in vivo studies showed that this compound administered orally inhibited oedema formation in a dose-dependent manner in a rat paw model of inflammation. nih.gov This early research suggested that this compound held therapeutic potential for diseases where integrin adhesion molecules play a significant role. nih.govnih.gov

Further investigations revealed that this compound inhibits the Mac-1 (CD11b/CD18)-dependent monocyte adhesion to fibrinogen in a concentration-dependent manner. researchgate.netsyr.edu This finding provided more specific detail regarding the mechanisms by which this compound exerts its anti-inflammatory activity. researchgate.netsyr.eduopenrheumatologyjournal.com

These initial studies established this compound as a bioactive compound with notable anti-inflammatory properties, particularly through its influence on cell adhesion processes mediated by integrins.

Here is a summary of early research findings on this compound's activity:

| Activity | Model/Assay | Key Finding | Reference |

| Inhibition of Integrin-Mediated Cell Adhesion | In vitro cell-cell and cell-protein interactions | Inhibited with EC₅₀ values between 7-20 micrograms/ml. | nih.gov |

| Inhibition of Oedema Formation | In vivo rat paw model (carrageenan-induced) | Inhibited in a dose-dependent manner (10 and 50 mg/kg oral administration). | nih.gov |

| Inhibition of Monocyte Adhesion | Mac-1 (CD11b/CD18)-dependent monocyte adhesion to fibrinogen | Inhibited in a concentration-dependent manner. | researchgate.netsyr.edu |

This table summarizes key early findings regarding this compound's biological activities as identified during its initial research phases.

Structure

2D Structure

3D Structure

Properties

CAS No. |

31685-99-1 |

|---|---|

Molecular Formula |

C18H20O5 |

Molecular Weight |

316.3 g/mol |

IUPAC Name |

(5-acetyl-6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-3-yl) (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C18H20O5/c1-6-10(4)18(21)23-17-13-7-12(11(5)19)14(20)8-15(13)22-16(17)9(2)3/h6-8,16-17,20H,2H2,1,3-5H3/b10-6+ |

InChI Key |

DECAFQNQVVPXBG-UXBLZVDNSA-N |

SMILES |

CC=C(C)C(=O)OC1C(OC2=CC(=C(C=C12)C(=O)C)O)C(=C)C |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1C(OC2=CC(=C(C=C12)C(=O)C)O)C(=C)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(OC2=CC(=C(C=C12)C(=O)C)O)C(=C)C |

Synonyms |

5-acetyl-6-hydroxy-2,3-dihydro-2-isopropenyl-3-tiglinoyloxybenzofuran cistifolin |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Cistifolin S Biological Activity

Modulation of Cellular Adhesion Processes

Cistifolin demonstrates potent activity in modulating cellular adhesion, a fundamental process in inflammation and immune responses. Its mechanism involves the direct inhibition of integrin-dependent interactions.

Research has established this compound as a potent inhibitor of cell adhesions mediated by both β1 and β2 integrins. nih.govnih.gov Integrins are heterodimeric proteins that play a pivotal role in leukocyte trafficking, immune cell activation, and inflammatory responses. researchgate.net By blocking these interactions, this compound can disrupt the cascade of events that leads to inflammation.

This compound has been identified as a potent inhibitor of some β1 integrin-mediated cell adhesions. nih.gov The β1 integrin subunit can pair with various α subunits to form receptors for extracellular matrix components, and these interactions are vital for cell migration and tissue integrity. nih.gov Inhibition of these interactions by this compound suggests a potential to modulate cellular responses in diseases where these adhesion molecules are significantly involved. nih.gov

The compound is also a notable inhibitor of β2 integrin-dependent interactions. nih.govnih.gov The β2 integrins are expressed specifically on leukocytes and are critical for their adhesion to endothelial cells, a key step in their recruitment to sites of inflammation. researchgate.net A predominant β2 integrin is Mac-1 (Macrophage-1 antigen), also known as CD11b/CD18, which is expressed on monocytes, macrophages, and granulocytes. nih.gov Mac-1 mediates numerous myeloid cell functions, including adhesion, migration, chemotaxis, and phagocytosis. nih.gov Inhibition of Mac-1 can reduce the recruitment of myeloid cells into inflamed or damaged tissues. nih.govnih.gov this compound's activity against β2 integrins points to its potential to interfere with these inflammatory processes. nih.gov

This compound demonstrates notable efficacy in disrupting both cell-cell and cell-protein interactions that are dependent on integrins. In vitro studies have shown that it can inhibit these interactions with EC50 values ranging from 7-20 micrograms/ml. nih.gov This indicates a specific and potent blocking action on the function of these adhesion molecules.

| Interaction Type | Effective Concentration (EC50) | Reference |

|---|---|---|

| Integrin-Dependent Cell-Cell and Cell-Protein Interactions | 7-20 µg/mL | nih.gov |

Current research specifically identifying the direct effects of this compound on the expression and function of Intercellular Adhesion Molecule (ICAM) or Vascular Cell Adhesion Molecule (VCAM) is limited. While the inhibition of integrins by this compound inherently affects their interaction with ligands like ICAM-1 (a ligand for β2 integrins), studies detailing this compound's impact on the cellular expression levels of ICAM-1 or VCAM-1 have not been specified. researchgate.net

Inhibition of Integrin-Mediated Cell Adhesion

Influence on Intracellular Signaling Pathways Associated with Inflammation

Detailed studies elucidating the specific influence of this compound on intracellular signaling pathways associated with inflammation, such as the MAPK or NF-κB pathways, are not extensively covered in the available literature. While many natural compounds exert their anti-inflammatory effects by modulating these pathways, the precise downstream signaling events affected by this compound's inhibition of integrin binding remain an area for further investigation. nih.govmdpi.com

Proposed Interactions with NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone in the regulation of inflammatory responses, immunity, cell proliferation, and survival. It is a key transcription factor that, upon activation, moves to the nucleus and induces the expression of numerous pro-inflammatory genes. While the anti-inflammatory effects of this compound have been noted, current scientific literature does not provide specific details on its direct interaction with the NF-κB pathway. Research has not yet elucidated whether this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, preventing the degradation of its inhibitor IκBα, or blocking the nuclear translocation of NF-κB subunits.

Modulation of Pro-Inflammatory Cytokine Responses (e.g., TNF-α, IL-1, IL-6)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6) are critical mediators of the inflammatory cascade. Many anti-inflammatory compounds function by downregulating the production or signaling of these cytokines. Although this compound has demonstrated anti-inflammatory activity in vivo, specific studies detailing its direct modulatory effects on the expression and secretion of TNF-α, IL-1, and IL-6 in cellular models are not available in the current body of scientific literature. Therefore, the precise impact of this compound on these key pro-inflammatory cytokine responses remains to be investigated.

Characterization of Antioxidant Mechanisms at the Cellular Level

Antioxidant activity is a common feature of many natural compounds, contributing to their protective effects against cellular damage induced by oxidative stress. This activity can be mediated through various mechanisms, including direct scavenging of reactive oxygen species (ROS) or enhancement of endogenous antioxidant defense systems. At present, there is a lack of specific studies characterizing the antioxidant mechanisms of this compound at the cellular level. Research has not yet determined its capacity to mitigate cellular oxidative stress or its potential interactions with cellular antioxidant pathways.

Investigation of Other Reported Biological Activities in Cellular Models

Beyond its anti-inflammatory properties, many natural compounds are explored for their potential anti-proliferative and pro-apoptotic effects, which are crucial for cancer research.

Preclinical Cellular Studies on Anti-Proliferative and Apoptotic Effects

The potential of a compound to inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cells is a significant area of pharmacological research. However, there is currently no available data from preclinical cellular studies that specifically investigate the anti-proliferative and apoptotic effects of this compound. Future research may explore whether this compound possesses these activities and the cellular mechanisms that might be involved.

Structure Activity Relationships Sar and Chemical Derivatization of Cistifolin

Elucidation of Essential Structural Moieties for Bioactivity

While comprehensive structure-activity relationship (SAR) studies specifically on Cistifolin are not extensively documented in publicly available literature, preliminary analysis of its structure—5-acetyl-6-hydroxy-2,3-dihydro-cis-2-isopropenyl-3-tiglinoyloxybenzofuran—allows for postulations on the key moieties contributing to its bioactivity. The core of the molecule is a 2,3-dihydrobenzofuran (B1216630) ring, which is a common scaffold in many biologically active natural products.

The substituents on this core are likely crucial for its integrin-inhibitory activity. These include:

The 5-acetyl and 6-hydroxy groups: These phenolic acetyl and hydroxyl groups on the benzene (B151609) ring portion of the molecule may be involved in hydrogen bonding or other electronic interactions with the target protein.

The 3-tiglinoyloxy group: This ester group at the C3 position is another significant feature. The size, shape, and electronic properties of the tiglate moiety likely contribute to the specific interactions with the biological target.

Further research involving the synthesis of this compound analogs with systematic modifications to these functional groups is necessary to definitively elucidate their individual contributions to the observed bioactivity.

Synthetic Methodologies for this compound and its Analogs

The synthesis of this compound and its analogs presents a challenge due to the presence of multiple stereocenters and functional groups. The construction of the substituted 2,3-dihydrobenzofuran core is a key step in any synthetic strategy.

While a specific total synthesis of this compound has not been widely reported, general synthetic strategies for the 2,3-dihydrobenzofuran scaffold are well-established and could be adapted. These methods often involve the formation of the furan (B31954) ring fused to a benzene ring through various cyclization reactions. Common approaches include:

Intramolecular cyclization of substituted phenols: This can involve reactions such as the Williamson ether synthesis followed by a Claisen rearrangement and subsequent cyclization.

Transition metal-catalyzed reactions: Palladium- or copper-catalyzed cross-coupling reactions followed by intramolecular cyclization are powerful tools for the construction of the benzofuran (B130515) ring system.

Ring-closing metathesis: For precursors with appropriate olefinic tethers, ring-closing metathesis can be an effective strategy to form the dihydrofuran ring.

Systematic chemical modification of the this compound structure would be invaluable for SAR studies. Potential modifications could include:

Oxidation/Reduction: The acetyl group could be reduced to an alcohol or oxidized to a carboxylic acid to probe the importance of the carbonyl group. The isopropenyl group could be selectively reduced to an isopropyl group to assess the role of the double bond.

Substitution: The hydroxyl group could be alkylated or acylated to investigate the necessity of the free phenol. The tigloyl ester could be hydrolyzed and re-esterified with different acyl groups to explore the impact of this moiety on activity.

The synthesis and biological evaluation of such derivatives would provide crucial insights into the pharmacophore of this compound.

Comparative Analysis with Structurally Related Natural Benzofurans and Derivatives

This compound belongs to a larger family of benzofuran and dihydrobenzofuran derivatives found in various plant species, particularly within the Eupatorium genus. A comparative analysis of this compound with its structural relatives can offer valuable context for its bioactivity.

| Compound | Source Organism | Key Structural Differences from this compound | Reported Biological Activity |

|---|---|---|---|

| This compound | Eupatorium purpureum | - | Inhibitor of integrin-dependent cell adhesion nih.gov |

| Euparin (B158306) | Eupatorium species | Aromatic benzofuran (not dihydro), lacks the 3-tiglinoyloxy group | Antifungal, antibacterial, cytotoxic |

| Tremetone | Ageratina altissima (formerly Eupatorium rugosum) | Lacks the 6-hydroxy and 3-tiglinoyloxy groups | Toxic, causes "milk sickness" |

| Hydroxytremetone | Ageratina altissima | Lacks the 3-tiglinoyloxy group | Less toxic than tremetone |

This comparative analysis highlights how seemingly minor structural variations can lead to significant differences in biological activity. For instance, the aromatization of the furan ring and the absence of the tigloyl ester in euparin result in a different spectrum of bioactivity compared to this compound. The toxicity of tremetone, which lacks the hydroxyl and tigloyl groups of this compound, underscores the importance of these functionalities in modulating the biological effects of the benzofuran core.

Advanced Methodologies in Cistifolin Research

Bioassay-Guided Fractionation and Isolation Techniques

Bioassay-guided fractionation is a crucial approach for isolating bioactive compounds from complex natural extracts. This process involves systematically separating components of a crude extract based on their chemical properties (e.g., polarity, size) and then testing each fraction for the desired biological activity using a relevant bioassay. Fractions exhibiting activity are further fractionated and tested until pure, active compounds are isolated.

In the context of Cistifolin research, this methodology has been instrumental in identifying this compound as the active principle responsible for certain anti-inflammatory effects observed in extracts of plants like Eupatorium purpureum (gravel root). researchgate.netscispace.comunl.edunih.govdtic.mil For instance, the crude ethanol (B145695) extract of E. purpureum exhibiting significant anti-inflammatory activity was subjected to bioassay-guided fractionation using in vitro monocyte-endothelial and monocyte-fibronectin adhesion bioassays. researchgate.netscispace.comunl.edunih.govdtic.mil This process led to the isolation of this compound and several benzofurans, with this compound demonstrating strong activity in these assays. researchgate.netscispace.comunl.edunih.govdtic.mil

Isolation techniques employed in this process can include various chromatographic methods such as column chromatography, followed by further purification steps monitored by techniques like Thin-Layer Chromatography (TLC). scispace.com The purified fractions containing the active compound, this compound, are then stored appropriately for further analysis. scispace.com

In Vitro Cellular and Molecular Assay Platforms

In vitro cellular and molecular assays are fundamental for investigating the direct effects of this compound on various cell types and biological processes. These platforms provide controlled environments to study cellular responses and molecular interactions.

Monocyte-Endothelial and Monocyte-Fibrinogen Adhesion Assays

Monocyte adhesion to endothelial cells and extracellular matrix proteins like fibrinogen is a critical step in the inflammatory process and the development of conditions like atherosclerosis. nih.govnih.gov Monocyte-endothelial cell adhesion assays are used to quantify the ability of monocytes to adhere to a layer of endothelial cells, often after the endothelial cells have been stimulated with pro-inflammatory cytokines like TNF-α to upregulate adhesion molecules. nih.govmdpi.commimetas.com These assays can be performed using fluorescence-based methods where monocytes are labeled with a fluorescent dye (e.g., Calcein AM) and incubated with endothelial cell monolayers. nih.govmimetas.comresearchgate.netprotocols.io The number of adhered monocytes is then quantified using microscopy or flow cytometry. nih.govresearchgate.netprotocols.io

This compound has been shown to inhibit integrin-mediated cell adhesion, including monocyte adhesion to activated endothelial cells. nih.govnih.govherbalanalysis.co.ukherbalanalysis.co.uk Furthermore, this compound inhibits the Mac-1 (CD11b/CD18)-dependent monocyte adhesion to fibrinogen in a concentration-dependent manner. researchgate.netdntb.gov.uaresearchgate.net

Monocyte adhesion assays can be performed using various formats, including traditional cell culture plates or microfluidic devices like the OrganoPlate®, which allows for the culture of endothelial tubules and perfusion of labeled monocytes for real-time observation and quantification of adhesion. mimetas.com

Cell Viability and Proliferation Assays (for mechanism studies)

Cell viability and proliferation assays are essential for determining if a compound's observed effects are due to specific biological modulation rather than cytotoxicity. These assays measure the number of viable cells or the rate at which cells divide. Common methods include those based on tetrazolium salts (e.g., MTT, XTT, MTS), which are converted into colored formazan (B1609692) products by metabolically active cells, or assays that measure DNA synthesis or ATP levels. nih.govdntb.gov.ua

In this compound research, cell viability assays are employed to ensure that the concentrations of this compound used in functional assays (like adhesion assays) are not cytotoxic to the cells being studied. dntb.gov.ua This is crucial for attributing observed effects on adhesion or gene expression specifically to this compound's modulatory activity rather than a general toxic effect. While direct studies on this compound's effect on cell proliferation for mechanism studies are not explicitly detailed in the provided context, these assays are generally used in mechanistic studies to understand if a compound influences cell growth or survival pathways, which can be relevant in inflammatory or other disease contexts. nih.govdntb.gov.uanih.gov

Expression Analysis of Adhesion Molecules and Inflammatory Markers

Investigating the molecular mechanisms of this compound's action involves analyzing its effects on the expression of key proteins involved in inflammation and cell adhesion. Adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1), Vascular Cellular Adhesion Molecule-1 (VCAM-1), and E-selectin, play crucial roles in leukocyte recruitment to inflammatory sites. nih.govmdpi.comnih.govherbalanalysis.co.ukdntb.gov.uascispace.commdpi.comresearchgate.net Inflammatory markers, including cytokines (e.g., TNF-α, IL-1, IL-6) and chemokines, are also key mediators of the inflammatory response. mdpi.comnih.govherbalanalysis.co.ukresearchgate.netresearchgate.net

Techniques used to analyze the expression of these molecules include:

Quantitative Polymerase Chain Reaction (qPCR): To measure the mRNA levels of adhesion molecules and inflammatory markers, indicating transcriptional regulation. nih.govresearchgate.net

Western Blotting: To quantify the protein levels of these molecules. nih.gov

Immunofluorescence Staining: To visualize the cellular localization and expression levels of specific proteins. researchgate.net

ELISA (Enzyme-Linked Immunosorbent Assay): To measure the levels of secreted cytokines and chemokines in cell culture supernatants. researchgate.net

Studies on this compound have investigated its ability to inhibit integrin-mediated cell adhesion, which is closely linked to the expression of adhesion molecules. nih.govnih.govherbalanalysis.co.ukherbalanalysis.co.uk While specific data on this compound's direct impact on the expression of a wide panel of adhesion molecules and inflammatory markers is not extensively detailed in the provided snippets, research on similar anti-inflammatory natural products often involves demonstrating their ability to downregulate the expression of molecules like ICAM-1 and VCAM-1, often by inhibiting signaling pathways such as NF-κB activation, which is known to regulate the expression of these genes. mdpi.comnih.govresearchgate.netdntb.gov.ua

Label-Free Biosensor Technologies for Real-Time Kinetic Analysis of Cellular Interactions

Label-free biosensor technologies offer a dynamic approach to study cellular interactions in real-time without the need for fluorescent or radioactive labels, which can potentially interfere with cellular function. These technologies, such as Surface Plasmon Resonance (SPR) or label-free cell adhesion assays, can provide kinetic data on the binding of cells to substrates or the effects of compounds on cellular adhesion dynamics. nih.gov

Label-free biosensors can be applied in bioactivity-guided isolation to screen extracts and fractions for compounds that modulate cellular adhesion. nih.gov They can also be used to monitor the real-time kinetics of cellular interactions, such as the adhesion of monocytes to endothelial cells, in the presence of this compound. This allows researchers to gain insights into the speed and strength of these interactions and how they are affected by the compound. While the provided information mentions label-free biosensors in the context of studying cellular adhesion and bioactivity-guided isolation of natural compounds, specific detailed research findings on the real-time kinetic analysis of this compound's effects on cellular interactions using these technologies are not extensively described. nih.govdntb.gov.ua However, the principle applies to understanding the dynamic impact of this compound on cell adhesion processes.

Computational Chemistry and In Silico Modeling Approaches

Computational chemistry and in silico modeling play an increasingly important role in natural product research, complementing experimental studies by providing insights into the potential interactions of compounds with biological targets and predicting their properties. nih.govresearchgate.net Techniques such as molecular docking can be used to predict how a compound like this compound might bind to specific proteins involved in inflammatory pathways or cell adhesion. researchgate.netresearchgate.net

In silico modeling can help researchers understand the potential mechanisms of action of this compound at a molecular level, guiding further experimental design. While detailed computational studies specifically on this compound are not extensively highlighted in the provided search results, the application of these methods in natural product research, including the study of anti-inflammatory compounds and their interactions with targets like COX-2 or proteins involved in cell adhesion, is a recognized approach. nih.govresearchgate.netresearchgate.net These methods can provide valuable information on the likely binding sites and affinities of this compound, contributing to a more comprehensive understanding of its biological activity.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method is crucial in drug discovery for understanding the potential binding affinities and interactions between a small molecule like this compound and its biological targets, such as proteins researchgate.netnih.gov. Predicting ligand-target interactions in silico can help elucidate the molecular basis of a compound's activity and guide further experimental research nih.govmdpi.com.

Predicting drug-target interactions can be framed as either a binary classification task (whether an interaction occurs) or a regression task (predicting binding affinity) nih.govmdpi.com. The availability of experimentally determined protein structures is beneficial for structure-based methods like molecular docking nih.gov. Obtaining a model structure of target proteins, such as integrin subunits, is often a necessary step before performing docking calculations mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Studies (Conceptual)

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that seek to find a correlation between the structural properties of a set of compounds and their biological activities. The fundamental principle behind QSAR is that the biological activity of a molecule is a function of its physicochemical properties and structural features. By developing mathematical models that link structural descriptors to observed activity, QSAR can be used to predict the activity of new, untested compounds or to design novel molecules with desired properties nih.gov.

Although specific QSAR studies on this compound were not identified in the search results, the conceptual application of QSAR to this compound and its derivatives is highly relevant. Given that this compound is a benzofuran (B130515) derivative with demonstrated biological activity, particularly its anti-inflammatory effects and inhibition of cell adhesion nih.govnih.govresearchgate.net, QSAR studies could be employed to:

Identify the key structural features of this compound responsible for its activity.

Predict the activity of naturally occurring or synthetically modified this compound analogs.

Guide the design of new benzofuran derivatives with potentially enhanced potency or selectivity for specific integrin targets.

QSAR studies often involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for a series of related compounds and then using statistical methods to build a model that relates these descriptors to the observed biological activity (e.g., IC50 values for integrin inhibition or efficacy in an in vivo model). This approach has been successfully applied in the design and optimization of various therapeutic agents nih.gov.

Preclinical In Vivo Models for Mechanistic Elucidation of Cellular Processes (e.g., Inflammation Models)

Preclinical in vivo models are essential for evaluating the biological activity of compounds like this compound in a complex living system and for elucidating the underlying mechanisms of action in a physiological context. Animal models, particularly rodent models, are widely used to study inflammatory processes and assess the efficacy of potential anti-inflammatory agents researchgate.net.

Research has demonstrated this compound's activity in preclinical in vivo models of inflammation. This compound, isolated from Eupatorium purpureum, has shown activity in both in vitro and in vivo inflammation models nih.govresearchgate.net. A key finding is its ability to inhibit oedema formation in the carrageenan-induced rat paw model nih.govresearchgate.net. This model is a standard method for evaluating the acute anti-inflammatory activity of compounds. In this model, carrageenan injection into the rat paw induces a localized inflammatory response characterized by oedema (swelling) duein part to increased vascular permeability and leukocyte infiltration. This compound administered orally before the induction of inflammation inhibited this oedema formation in a dose-dependent manner nih.gov.

The mechanistic basis for this compound's anti-inflammatory effects in vivo appears to be linked to its ability to block integrin-dependent cell adhesion nih.govnih.gov. Studies have shown that this compound inhibits integrin-dependent cell-cell and cell-protein interactions in vitro nih.gov. Furthermore, data indicates that this compound inhibits Mac-1 (CD11b/CD18)-dependent monocyte adhesion to fibrinogen in a concentration-dependent manner, in addition to affecting LFA-1 and other integrin-mediated leukocyte adhesions nih.govresearchgate.net. Integrins, such as LFA-1 and Mac-1, are crucial for the recruitment and migration of leukocytes to sites of inflammation. By blocking these adhesion processes, this compound can potentially attenuate the inflammatory response by reducing the accumulation of immune cells in inflamed tissues nih.govnih.govnih.govresearchgate.net.

These preclinical in vivo studies, particularly the carrageenan-induced paw oedema model, provide crucial evidence of this compound's anti-inflammatory potential and support the investigation of its mechanisms involving the modulation of integrin-mediated cellular processes.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6433307 |

| Indomethacin | 3714 |

| Carrageenan | 11013694 |

| Fibrinogen | 5726 |

Interactive Data Table (Conceptual - based on text description)

While specific numerical data tables were not provided in the search results, the text describes dose-dependent inhibition of oedema in the carrageenan-induced rat paw model by this compound. A conceptual interactive table based on this description would look like this:

| This compound Oral Dose (mg/kg) | Effect on Carrageenan-Induced Paw Oedema |

| 10 | Inhibition of oedema formation |

| 50 | Increased inhibition of oedema formation |

Theoretical Implications and Future Research Trajectories

Cistifolin as a Probe for Integrin Signaling Research

This compound has demonstrated activity as an inhibitor of integrin-mediated cell adhesion. nih.gov Research indicates that this compound can inhibit LFA-1 and other integrin-mediated leukocyte adhesions. researchgate.netsyr.edu Furthermore, it has been shown to inhibit Mac-1 (CD11b/CD18)-dependent monocyte adhesion to fibrinogen in a concentration-dependent manner. researchgate.netsyr.edu This inhibitory activity suggests that this compound can serve as a valuable molecular probe to investigate the intricacies of integrin signaling pathways. nih.gov By selectively interfering with specific integrin interactions, researchers can utilize this compound to dissect the downstream signaling cascades and cellular responses regulated by these adhesion molecules. Studies employing this compound could potentially shed light on the roles of different integrins in various biological processes, including immune responses, inflammation, and cell migration. mdpi.com

Potential as a Scaffold for Rational Drug Design (Conceptual, Non-Clinical)

The benzofuran (B130515) core structure of this compound, along with its observed biological activity, presents a conceptual basis for its potential as a scaffold in rational drug design. ctdbase.org Rational drug design involves the design of molecules that interact optimally with a specific biological target. slideshare.netresearchgate.net While this compound itself exhibits activity, its structure could be modified to potentially enhance potency, selectivity for particular integrins, or introduce other desirable properties from a theoretical standpoint. Computational methods, such as molecular docking and quantitative structure-activity relationships (QSAR), could be employed to explore modifications to the this compound scaffold and predict the potential impact on binding affinity and biological activity. slideshare.netresearchgate.netmdpi.comopenmedicinalchemistryjournal.com This theoretical exploration could involve identifying key functional groups on the this compound structure responsible for integrin interaction and designing novel analogs with improved theoretical profiles. researchgate.net

Unexplored Biosynthetic Pathways and Enzymatic Transformations

The biosynthesis of this compound in Eupatorium purpureum represents an area with unexplored research opportunities. Understanding the enzymatic transformations involved in the formation of this compound from primary metabolites could provide insights into plant secondary metabolism. Research could focus on identifying the genes and enzymes responsible for the specific steps in the this compound biosynthetic pathway, such as the formation of the benzofuran ring, the introduction of the acetyl and hydroxyl groups, and the attachment of the tiglinoyl moiety. Investigating these pathways could involve techniques like transcriptomics, proteomics, and enzyme assays. nih.gov Such studies could not only elucidate the natural production of this compound but also potentially pave the way for engineered biosynthesis in heterologous systems.

Development of Advanced Analytical Techniques for this compound Metabolomics

The analysis of this compound and its potential metabolites in biological matrices necessitates the development and application of advanced analytical techniques. Metabolomics, the comprehensive study of metabolites, requires sensitive and specific methods for detection and quantification. numberanalytics.comnumberanalytics.com Liquid chromatography-mass spectrometry (LC-MS), including techniques like Q-TOF and triple quadrupole MS, are powerful tools for metabolomics research due to their ability to identify and quantify metabolites with high precision and sensitivity. numberanalytics.comnumberanalytics.com Future research could focus on optimizing LC-MS methods specifically for this compound and its potential metabolic products. numberanalytics.comnumberanalytics.com This would involve developing appropriate sample preparation techniques, chromatographic separation methods, and mass spectrometry parameters to ensure accurate and comprehensive analysis of this compound metabolism in various biological contexts. numberanalytics.comnumberanalytics.com

Interdisciplinary Research Opportunities in Chemical Biology and Pharmacology

The study of this compound offers significant opportunities for interdisciplinary research, particularly at the intersection of chemical biology and pharmacology. Chemical biology utilizes chemical principles to address biological questions, while pharmacology focuses on the study of drug action. sne-chembio.chslu.edu Research on this compound can integrate synthetic chemistry for generating analogs, biochemical techniques for studying enzyme interactions, cell biology for investigating its effects on cellular processes like adhesion, and pharmacological approaches for understanding its mechanisms of action at a molecular level. sne-chembio.chslu.edunih.gov Collaborations between chemists, biologists, pharmacologists, and computational scientists can facilitate a comprehensive understanding of this compound's properties, its interactions with biological targets, and its potential therapeutic implications. mdpi.comslu.edufu-berlin.de This interdisciplinary approach is crucial for translating fundamental discoveries about this compound into potential future applications.

Q & A

Q. Table 1: Key Analytical Techniques for this compound Characterization

| Technique | Application | Reference |

|---|---|---|

| HPLC-UV | Quantification in plant extracts | |

| NMR (1H/13C) | Structural elucidation | |

| SPR | Binding affinity with integrins |

Q. Table 2: Common Pitfalls in this compound Research

| Pitfall | Mitigation Strategy |

|---|---|

| Poor solubility in assays | Use biocompatible solvents (e.g., DMSO ≤0.1%) |

| Off-target effects in vivo | Include pharmacokinetic profiling |

| Contradictory dose responses | Pre-test dose ranges using factorial design |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.